Regioisomeric Melting Point Differentiation: 8‑Amino Exhibits a Distinct Thermal Profile Relative to 5‑, 6‑, and 7‑Amino Isomers
The 8‑amino regioisomer of 3,4‑dihydro‑1H‑naphthalen‑2‑one displays a melting point of 138–140 °C, placing it between the 6‑amino (128–132 °C) and 7‑amino (≈140 °C) analogs, and significantly higher than the 5‑amino isomer (119–120 °C) . This variance in melting behavior, spanning over 20 °C across the isomeric series, reflects differences in crystal packing and intermolecular hydrogen bonding that are directly linked to the position of the amino group on the fused bicyclic system.
| Evidence Dimension | Melting point (solid‑state thermal property) |
|---|---|
| Target Compound Data | 138–140 °C |
| Comparator Or Baseline | 5‑amino isomer: 119–120 °C; 6‑amino isomer: 128–132 °C; 7‑amino isomer: 140 °C |
| Quantified Difference | Up to 21 °C higher than 5‑amino; 6–10 °C higher than 6‑amino; comparable to 7‑amino |
| Conditions | Vendor‑reported melting ranges for neat crystalline solids; 5‑amino data from YMILAB; 6‑amino data from TCI/Santa Cruz; 7‑amino data from ChemBlink (calculated) |
Why This Matters
The distinct melting point of the 8‑amino isomer provides a straightforward quality‑control metric and indicates differential solubility and purification behavior, which can influence the choice of recrystallization solvent and the ease of obtaining high‑purity material in multi‑step syntheses.
